2-Bromo-5-chloro-6-methoxypyridin-3-amine
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Overview
Description
2-Bromo-5-chloro-6-methoxypyridin-3-amine is an organic compound with the molecular formula C6H6BrClN2O It is a halogenated heterocyclic amine, which means it contains a nitrogen atom within a ring structure that also includes halogen atoms (bromine and chlorine) and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-6-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. This reaction typically involves a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure consistent quality. The final product is usually purified through crystallization or other separation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-6-methoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Bromo-5-chloro-6-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-6-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridin-3-amine
- 2-Bromo-6-methoxy-3-pyridinamine
- 5-Bromo-3-chloro-6-methoxypyridin-2-amine
Uniqueness
2-Bromo-5-chloro-6-methoxypyridin-3-amine is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H6BrClN2O |
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Molecular Weight |
237.48 g/mol |
IUPAC Name |
2-bromo-5-chloro-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H6BrClN2O/c1-11-6-3(8)2-4(9)5(7)10-6/h2H,9H2,1H3 |
InChI Key |
ASBGHGCIONUQQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)Br)N)Cl |
Origin of Product |
United States |
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